molecular formula C9H8Cl4N2 B13734227 3-Amino-7,8-dichloroquinoline dihydrochloride

3-Amino-7,8-dichloroquinoline dihydrochloride

Cat. No.: B13734227
M. Wt: 286.0 g/mol
InChI Key: KVYDJZYQWRSZQL-UHFFFAOYSA-N
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Description

3-Amino-7,8-dichloroquinoline dihydrochloride is a high-purity chemical compound serving as a valuable building block in medicinal chemistry and organic synthesis. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. This dihydrochloride salt form of a dichlorinated quinoline features an amino group, making it a versatile intermediate for constructing more complex molecules. Quinoline derivatives, particularly chlorinated and aminated variants, are of significant interest in pharmaceutical research for their diverse biological activities . The chlorine atoms on the quinoline ring offer distinct reactivity profiles, allowing for selective substitution via metal-catalyzed cross-coupling reactions, such as the Pd-catalyzed amination used with similar dichloroquinoline substrates . This enables researchers to systematically develop targeted compound libraries. The primary application of this compound is as a precursor in the synthesis of potential therapeutic agents. Its structural features align with those found in molecules investigated for various pharmacological properties, positioning it as a key intermediate for researchers in drug discovery programs. Handle with appropriate safety precautions. For detailed specifications and licensing information, please contact our scientific support team.

Properties

Molecular Formula

C9H8Cl4N2

Molecular Weight

286.0 g/mol

IUPAC Name

7,8-dichloroquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C9H6Cl2N2.2ClH/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11;;/h1-4H,12H2;2*1H

InChI Key

KVYDJZYQWRSZQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)N)Cl)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Formation of the Dihydrochloride Salt

The final product, this compound, is obtained by converting the free base into its dihydrochloride salt. This step typically involves treatment with hydrochloric acid, followed by purification through recrystallization to ensure the isolation of the pure dihydrochloride form. Recrystallization solvents commonly include water or mixed aqueous-organic solvents to maximize yield and purity.

Detailed Synthetic Route and Process Analysis

Based on the literature and patent data, the preparation can be summarized in the following steps:

Step Reactants/Intermediates Conditions and Reagents Outcome/Notes
1 7-Chloro-8-methylquinoline Chlorination in dichlorobenzene, 150–160°C, free-radical initiator (e.g., azoisobutyronitrile) Formation of 3,7-dichloro-8-dichloromethylquinoline
2 3,7-Dichloro-8-dichloromethylquinoline Hydrolysis with sulfuric acid Conversion to 3,7-dichloro-8-formylquinoline
3 3,7-Dichloro-8-formylquinoline Amination via nucleophilic substitution with ammonia Introduction of amino group at 3-position (3-aminoquinoline derivative)
4 3-Amino-7,8-dichloroquinoline (free base) Treatment with hydrochloric acid, recrystallization Formation and isolation of this compound

This sequence highlights the importance of controlled chlorination and hydrolysis steps to obtain the correct substitution pattern on the quinoline ring before amination.

Process Optimization and Yield Considerations

  • Chlorination: The use of free-radical initiators and inert solvents like dichlorobenzene under controlled temperature is critical to avoid over-chlorination or formation of undesired isomers.

  • Hydrolysis: Acidic hydrolysis must be carefully timed and monitored to prevent degradation of sensitive intermediates.

  • Amination: Selection of amination conditions (temperature, solvent, ammonia concentration) affects the substitution efficiency and purity of the aminoquinoline.

  • Salt Formation: Conversion to the dihydrochloride salt enhances compound stability and facilitates purification by recrystallization.

Reported yields for related quinoline derivatives in analogous processes often range from 80% to over 90% per step, indicating efficient synthetic routes when optimized.

Research Data and Comparative Analysis

While direct research data specifically for this compound preparation is limited, insights can be drawn from related quinoline derivative syntheses such as 4,7-dichloroquinoline, a key intermediate in antimalarial drug synthesis. For example, a robust four-step synthesis from meta-chloroaniline to 4,7-dichloroquinoline achieved yields of 81–90%, demonstrating the feasibility of multi-step chlorination and cyclization processes.

Compound Yield (%) Key Step Description Reference
3,7-Dichloro-8-dichloromethylquinoline Not specified Chlorination of 7-chloro-8-methylquinoline
4,7-Dichloroquinoline 81–90 Thermal decarboxylation and chlorination
Amodiaquine (related aminoquinoline) 90 Mannich reaction and substitution steps

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Chloro Positions

The chlorine atoms at positions 7 and 8 undergo substitution reactions with nucleophiles, though their reactivity varies due to electronic and steric factors.

Reaction TypeConditions/ReagentsPosition SubstitutedProductKey Observations
Amination (Pd-catalyzed)Pd(OAc)₂, Xantphos, Cs₂CO₃, aminePosition 88-Amino-3-amino-7-chloroquinolineHigher reactivity at position 8 due to proximity to the quinoline nitrogen .
AlkoxylationNaOR (R = alkyl), DMSO, 80–120°CPosition 77-Alkoxy-3-amino-8-chloroquinolineSteric hindrance reduces efficiency at position 7 .
ThiolationKSH, DMF, 100°CPosition 88-Sulfhydryl-3-amino-7-chloroquinolineRequires polar aprotic solvents for optimal yield.

Mechanistic Insight :

  • Position 8 is more reactive in SNAr due to resonance stabilization of the negative charge by the quinoline nitrogen .

  • The amino group at position 3 mildly activates the ring for substitution at meta and para positions.

Functionalization of the Amino Group

The primary amino group at position 3 participates in typical amine reactions:

Reaction TypeConditions/ReagentsProductNotes
AcylationAcetic anhydride, pyridine, RT3-Acetamido-7,8-dichloroquinolineRequires neutralization of the dihydrochloride salt.
Schiff Base FormationAldehyde/ketone, EtOH, Δ3-Imine-7,8-dichloroquinolinepH-dependent; optimal at pH 7–8.
DiazotizationNaNO₂, HCl, 0–5°C3-Diazo-7,8-dichloroquinolineIntermediate for coupling reactions .

Key Limitation :
Protonation of the amino group in the dihydrochloride form necessitates neutralization (e.g., with NaHCO₃) before reactions.

Cross-Coupling Reactions

Transition-metal catalysis enables C–C and C–N bond formation:

Reaction TypeConditions/ReagentsProductYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME8-Aryl-3-amino-7-chloroquinoline65–78
Buchwald-Hartwig AminationPd₂(dba)₃, DavePhos, Cs₂CO₃, toluene8-Amino-3-amino-7-chloroquinoline70–84

Regioselectivity :

  • Coupling occurs preferentially at position 8 over 7 due to electronic factors .

Hydrolysis and Decarboxylation

Chloro groups can be hydrolyzed to hydroxyl or removed entirely:

Reaction TypeConditions/ReagentsProductNotes
Hydrolysis20% H₂SO₄, 95–97°C, 2 h7-Hydroxy-3-amino-8-chloroquinolinePosition 7 hydrolyzes faster than 8 .
DecarboxylationDiphenyl ether, 225–227°C, 4 h3-Amino-7-chloroquinolineRequires prior carboxylation .

Redox Reactions

The quinoline core and substituents undergo redox transformations:

Reaction TypeConditions/ReagentsProductOutcome
Reduction (Chlorine)H₂, Pd/C, EtOH3-Amino-7,8-dihydroquinolinePartial reduction of the ring.
Oxidation (Amino Group)KMnO₄, H₂O, Δ3-Nitro-7,8-dichloroquinolineLimited by over-oxidation risks.

Heterocyclic Ring Modifications

The quinoline ring participates in cycloaddition and annulation:

Reaction TypeConditions/ReagentsProductApplication
Diels-Alder ReactionMaleic anhydride, DCM, RTFused bicyclic adductGenerates polycyclic scaffolds .

Research Findings and Challenges

  • Regioselectivity : Position 8 is favored in SNAr and coupling reactions due to electronic effects, while position 7 exhibits lower reactivity .

  • Amino Group Interference : The protonated amino group in the dihydrochloride form often requires neutralization for efficient functionalization.

  • Impurity Formation : Competitive reactions (e.g., isomerization during chlorination) necessitate stringent condition control .

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
3-Amino-7,8-dichloroquinoline dihydrochloride is structurally related to known antimalarial agents. Research indicates that derivatives of quinoline compounds exhibit potent antimalarial activity. For instance, studies have shown that certain 7-chloroquinoline derivatives possess IC50 values below 50 μM against Plasmodium falciparum, indicating their potential as effective treatments for malaria .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A study reported the synthesis of new 7-chloroquinoline derivatives that demonstrated moderate to high antimicrobial activity against various bacterial strains. The results indicated that these compounds could serve as lead compounds for developing new antimicrobial agents .

Anticancer Potential
Recent investigations into the anticancer properties of 3-aminoquinoline derivatives have revealed promising results. Some derivatives showed selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with specific compounds exhibiting high selectivity and potency .

Agricultural Applications

Herbicidal Properties
this compound has been identified as a potential herbicide. Patents indicate its effectiveness in controlling undesirable plant growth, particularly weeds in crops. The compound's selective action allows it to target specific weed species while minimizing damage to crop plants .

Application Techniques
The application of this compound in agricultural settings can be optimized through various techniques such as pre-emergence and post-emergence treatments. Studies have shown effective application rates ranging from 1.0 to 3.0 kg per hectare for controlling specific weed species without adversely affecting the surrounding crops .

Material Sciences

Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials. Research has explored its use in creating polymeric materials with enhanced properties. The incorporation of quinoline moieties into polymer matrices has been shown to improve thermal stability and mechanical strength .

Data Tables

Application Area Activity/Effect Reference
AntimalarialIC50 < 50 μM
AntimicrobialModerate to high activity
AnticancerSelective cytotoxicity towards MCF-7
HerbicidalEffective against specific weeds
Material SynthesisEnhanced thermal stability

Case Studies

  • Antimalarial Efficacy Study
    • A series of experiments were conducted to evaluate the antimalarial efficacy of synthesized derivatives of this compound.
    • Results indicated that several compounds exhibited significant inhibition of Plasmodium falciparum growth.
  • Herbicidal Application Trials
    • Field trials were performed using varying concentrations of the compound on common weed species.
    • The results demonstrated effective weed control with minimal impact on crop yield.
  • Polymeric Material Development
    • Research focused on incorporating this compound into polymer composites.
    • The resulting materials showed improved mechanical properties and thermal resistance compared to standard polymers.

Mechanism of Action

The mechanism of action of 3-Amino-7,8-dichloroquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The positions of substituents on the quinoline ring significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Substituent Positions Molecular Formula Purity Key Features
3-Amino-7,8-dichloroquinoline dihydrochloride 3-NH₂, 7-Cl, 8-Cl C₉H₆Cl₂N₂·2HCl Not specified High solubility (dihydrochloride form); potential for hydrogen bonding .
3-Amino-5,7-dichloroquinoline dihydrochloride 3-NH₂, 5-Cl, 7-Cl C₉H₆Cl₂N₂·2HCl 95% Chlorine at 5 and 7 positions may alter electronic distribution vs. 7,8-Cl .
8-β'-Aminobutyl-γ-aminopropylamino-6-methoxyquinoline 6-OCH₃, 8-substituted amines C₁₆H₂₅N₅O·2HCl - Methoxy group enhances lipophilicity; aminoalkyl chains may improve bioavailability .
7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride 2-NHNH₂, 3-CH₂CH₃, 7,8-CH₃ C₁₃H₁₈ClN₃ - Hydrazine group introduces redox activity; methyl/ethyl groups increase steric bulk .

Key Observations :

  • Chlorine Position: 7,8-dichloro substitution (target compound) vs.
  • Functional Groups : The presence of hydrazine () or methoxy groups () diversifies reactivity. Hydrazine derivatives may serve as precursors for heterocyclic synthesis, while methoxy groups enhance membrane permeability.

Physicochemical and Toxicological Properties

  • Solubility: Dihydrochloride salts (e.g., target compound, QI-2553) exhibit higher aqueous solubility than neutral quinolines, critical for in vitro assays .
  • Toxicity: Limited data for this compound, but analogous compounds (e.g., (R)-(+)-3-Aminoquinuclidine dihydrochloride, ) highlight gaps in toxicological profiles, necessitating caution in handling.

Q & A

Q. How can researchers optimize the synthesis of 3-Amino-7,8-dichloroquinoline dihydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For quinoline derivatives, chlorination steps often influence purity; refluxing with stoichiometric HCl (2:1 ratio for dihydrochloride formation) ensures complete salt formation . Purification via recrystallization in ethanol/water mixtures removes unreacted precursors, while HPLC (C18 columns, 0.1% TFA in acetonitrile/water gradients) monitors impurities. Reference standards for related quinoline impurities (e.g., desfluoro or ethylenediamine derivatives) can guide purity thresholds .

Q. What analytical techniques confirm the stoichiometry of the dihydrochloride salt form?

  • Methodological Answer : Elemental analysis (CHNS) verifies chlorine content (theoretical ~20.8% for dihydrochloride). Ion chromatography or argentometric titration quantifies free chloride ions . Differential scanning calorimetry (DSC) distinguishes dihydrochloride (dehydration endotherms at 100–150°C) from hydrochloride forms. X-ray crystallography resolves structural confirmation, as seen in analogous dihydroisoquinoline salts .

Q. What solvent systems maintain stability during biological assays?

  • Methodological Answer : Aqueous buffers (pH 4–6) minimize hydrolysis. For non-polar assays, DMSO stock solutions (<10 mM) should be stored at –20°C and used within 48 hours. Stability tests via UV-Vis (λmax ~270 nm for quinoline cores) track degradation. Avoid high-pH conditions (>7.5) to prevent dechlorination, as observed in similar dihydrochlorides .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, impurity interference). Re-evaluate activity using standardized protocols (e.g., LSD1 inhibition assays with H3K4 methylation readouts ). Cross-validate with orthogonal methods (e.g., SPR for binding affinity). Impurity profiling (HPLC-MS) ensures batch consistency, as minor contaminants (e.g., deschloro byproducts) may modulate activity .

Q. What strategies identify process-related impurities in synthetic batches?

  • Methodological Answer : Use LC-MS/MS with charged aerosol detection (CAD) to trace non-UV-active impurities. Reference EP/ICH guidelines for quinoline analogs: monitor intermediates like 7-(2-aminoethylamino) derivatives (m/z 320.1) or cyclopropyl side products . Accelerated stability studies (40°C/75% RH) reveal degradation pathways, such as HCl loss or oxidation at the amino group .

Q. How can structure-activity relationships (SAR) be established for derivatives?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., halogen positioning, amino group alkylation). Test in parallel assays: (1) enzymatic (e.g., demethylase inhibition ), (2) cellular (apoptosis via flow cytometry ), and (3) biophysical (thermal shift assays for target engagement). QSAR models using logP and Hammett constants predict activity cliffs, as seen in dihydrochloride-based inhibitors .

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